![molecular formula C31H32N2O9 B13428415 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428415.png)
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It serves as a crucial building block in the synthesis of antiviral drugs, particularly those targeting RNA viruses like hepatitis C and HIV. The compound’s unique structure and pharmacological properties make it an indispensable component in the development of novel therapeutics against these diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-5-methoxyuridine typically involves the protection of the hydroxyl groups of uridine, followed by the introduction of the 5-methoxy group. The reaction conditions often include the use of dimethoxytrityl chloride (DMT-Cl) as a protecting group reagent and methanol as a solvent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the protecting groups .
Industrial Production Methods
Industrial production of 5’-O-DMT-5-methoxyuridine involves large-scale synthesis using automated synthesizersThe use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-DMT-5-methoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5’-O-DMT-5-methoxyuracil.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5-methoxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include 5’-O-DMT-5-methoxyuracil, dihydro-5’-O-DMT-5-methoxyuridine, and various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
5’-O-DMT-5-methoxyuridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex nucleoside analogs.
Biology: The compound is employed in the study of RNA modifications and their effects on gene expression.
Medicine: It plays a crucial role in the development of antiviral drugs targeting RNA viruses like hepatitis C and HIV.
Industry: The compound is used in the production of nucleic acid-based therapeutics and diagnostic tools .
Mecanismo De Acción
The mechanism of action of 5’-O-DMT-5-methoxyuridine involves its incorporation into RNA molecules, where it can interfere with the normal function of the RNA. This interference can inhibit the replication of RNA viruses, making the compound an effective antiviral agent. The molecular targets include viral RNA polymerases and other enzymes involved in RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxyuridine: An analog of uridine used in the synthesis of other nucleoside analogs.
5-Methoxyuridine-5’-Triphosphate: A modified nucleotide used in mRNA synthesis to reduce immunogenicity.
5-MeO-DMT: A tryptamine derivative with unique pharmacological properties.
Uniqueness
5’-O-DMT-5-methoxyuridine is unique due to its dual functionality as both a protected nucleoside and a modified nucleoside. This dual functionality allows it to be used in a wide range of applications, from the synthesis of complex nucleoside analogs to the development of antiviral drugs. Its unique structure also provides enhanced stability and specificity in biochemical reactions .
Propiedades
Fórmula molecular |
C31H32N2O9 |
|---|---|
Peso molecular |
576.6 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O9/c1-38-22-13-9-20(10-14-22)31(19-7-5-4-6-8-19,21-11-15-23(39-2)16-12-21)41-18-25-26(34)27(35)29(42-25)33-17-24(40-3)28(36)32-30(33)37/h4-17,25-27,29,34-35H,18H2,1-3H3,(H,32,36,37)/t25-,26-,27-,29-/m1/s1 |
Clave InChI |
OMWYOBFFQLGIKG-LTGLEFCMSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)OC)O)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


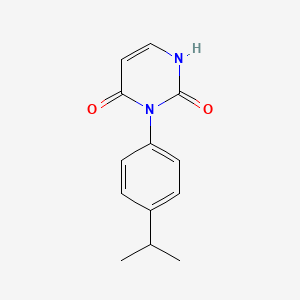
![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)

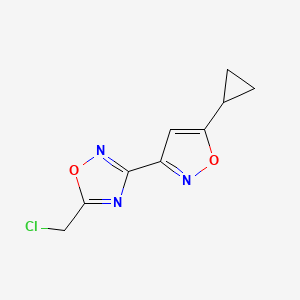
![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
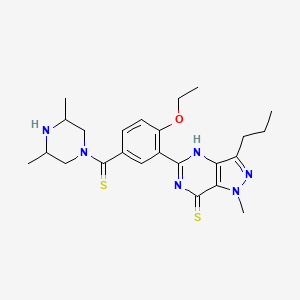
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)
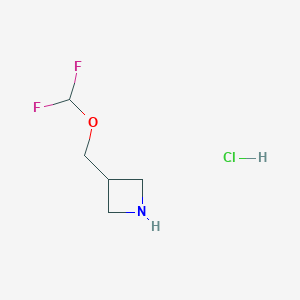
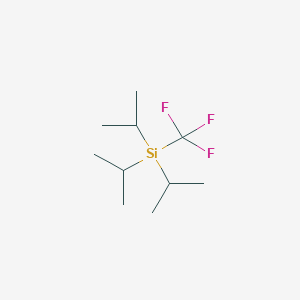
![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)
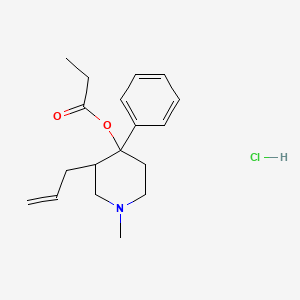
![1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428400.png)
